3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound with the molecular formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of pyrazolo[3,4-b]pyridine. One common method includes the reaction of pyrazolo[3,4-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is crucial for consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form diaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are typically used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazolopyridines can be obtained.
Coupling Products: Diarylpyrazolopyridines are major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and anticancer agents.
Biological Studies: Its derivatives are used to study the inhibition of specific enzymes and signaling pathways in cancer cells.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at positions 3 and 6 allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,6-dibromo-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNAATFNDUMTNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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